1,9-Dicarboxyphenoxathiin-10,10-dioxide
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Overview
Description
Preparation Methods
The synthesis of 1,9-Dicarboxyphenoxathiin-10,10-dioxide involves several steps. One common synthetic route includes the oxidation of phenoxathiin derivatives. The reaction conditions typically involve the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures .
Chemical Reactions Analysis
1,9-Dicarboxyphenoxathiin-10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form phenoxathiin derivatives.
Substitution: The carboxyl groups can undergo substitution reactions with nucleophiles to form esters or amides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,9-Dicarboxyphenoxathiin-10,10-dioxide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,9-Dicarboxyphenoxathiin-10,10-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
1,9-Dicarboxyphenoxathiin-10,10-dioxide can be compared with other similar compounds such as phenoxathiin-10,10-dioxide and 2-nitrophenoxathiin-10,10-dioxide . These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific carboxyl groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
106319-99-7 |
---|---|
Molecular Formula |
C14H8O7S |
Molecular Weight |
320.28 g/mol |
IUPAC Name |
10,10-dioxophenoxathiine-1,9-dicarboxylic acid |
InChI |
InChI=1S/C14H8O7S/c15-13(16)7-3-1-5-9-11(7)22(19,20)12-8(14(17)18)4-2-6-10(12)21-9/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
GWAHIADCSFKKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC=CC(=C3S2(=O)=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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